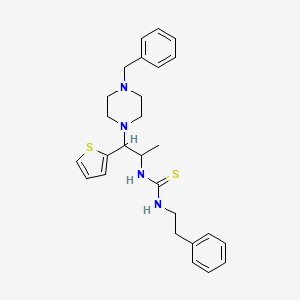

![molecular formula C26H24FN5 B2530521 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile CAS No. 442567-35-3](/img/structure/B2530521.png)

11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

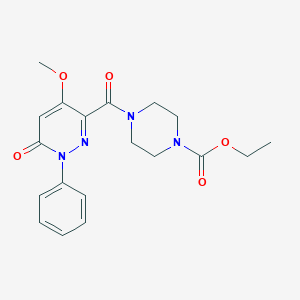

The compound “11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile” is a complex organic molecule with the molecular formula C26H24FN5 . It is not intended for human or veterinary use and is available for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorobenzyl group attached to a piperazine ring, which is further connected to a dihydrobenzoimidazocyclopentapyridine core with a carbonitrile group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 425.511 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

A compound structurally similar to 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile, labeled with carbon-11, has been developed for in vivo imaging of the NR2B NMDA receptor system using positron emission tomography (PET). This NR2B selective NMDA receptor antagonist demonstrates high affinity and selectivity for NR2B receptors, making it a promising tool for neurological studies (Labas et al., 2009).

Synthetic Methodologies

The compound's core structure, benzo[4,5]imidazo[1,2-a]pyridine derivatives, has been synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives. This process, facilitated by piperidine in refluxing ethanol, yields products in good to excellent yields, highlighting a pathway for the synthesis of related compounds (Goli-Garmroodi et al., 2015).

Potential Therapeutic Applications

Compounds structurally related to this compound have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds, designed with inspiration from the lead compound donepezil, have shown promising results in both in-vivo and in-vitro evaluations for anti-Alzheimer's activity, suggesting potential therapeutic applications (Gupta et al., 2020).

Antimicrobial and Antituberculosis Activity

Certain benzylated analogs, including those related to the structure of interest, have demonstrated activity against Mycobacterium tuberculosis, showcasing potential as novel antimicrobial agents. One such compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Receptor Binding Applications

Another compound closely related to this compound was synthesized for its potential as a dopamine D4 receptor ligand. Through in vitro receptor binding assays, it demonstrated significant affinity constants for D4, D2, and D3 receptors, suggesting its utility in neuropharmacological research and potential therapeutic applications (Fang-wei, 2013).

Wirkmechanismus

Target of Action

GNF-Pf-5563, also known as 16-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile or 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, PfMFR3, leading to decreased sensitivity to MMV085203 and GNF-Pf-5563 as well as other compounds that have a mitochondrial mechanism of action . The mutations in PfMFR3 provided no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

The compound affects the biochemical pathways related to the mitochondrion . It is suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Biochemische Analyse

Biochemical Properties

The biochemical properties of GNF-Pf-5563 are largely related to its interaction with ENTs. ENTs are proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleotide synthesis and regulation of adenosine function . GNF-Pf-5563 has been shown to inhibit ENTs, particularly ENT2, in a non-competitive and irreversible manner .

Cellular Effects

In cellular contexts, GNF-Pf-5563 has been shown to decrease the sensitivity of cells to various antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-5563 may influence cell function by modulating the activity of ENTs and thereby altering the cellular uptake of nucleosides and nucleoside analogues .

Molecular Mechanism

The molecular mechanism of GNF-Pf-5563 involves its binding to ENTs, inhibiting their function. This inhibition is thought to occur in a non-competitive and irreversible manner, suggesting that GNF-Pf-5563 may bind to a site on the ENT that is distinct from the nucleoside binding site

Temporal Effects in Laboratory Settings

Given its irreversible mode of action, it is likely that the effects of GNF-Pf-5563 persist for some time after the compound has been introduced to the system .

Metabolic Pathways

Given its role as an inhibitor of ENTs, it is likely that GNF-Pf-5563 impacts the metabolism of nucleosides and nucleoside analogues .

Transport and Distribution

The transport and distribution of GNF-Pf-5563 within cells and tissues are likely mediated by its interaction with ENTs. As ENTs are responsible for the transport of nucleosides across cell membranes, it is plausible that GNF-Pf-5563 is similarly transported .

Subcellular Localization

The subcellular localization of GNF-Pf-5563 is not explicitly documented in the literature. Given that ENTs are typically located in the cell membrane, it is likely that GNF-Pf-5563 is also localized to this region due to its interaction with these transporters .

Eigenschaften

IUPAC Name |

16-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5/c27-19-10-8-18(9-11-19)17-30-12-14-31(15-13-30)26-21-5-3-4-20(21)22(16-28)25-29-23-6-1-2-7-24(23)32(25)26/h1-2,6-11H,3-5,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPFNLZAMLZQAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC=C(C=C6)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)

![1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2530444.png)

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)

![N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2530452.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)

![2-[(6-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2530457.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2530458.png)

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)